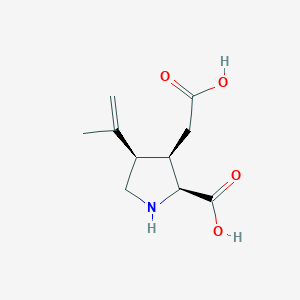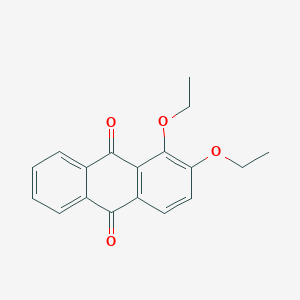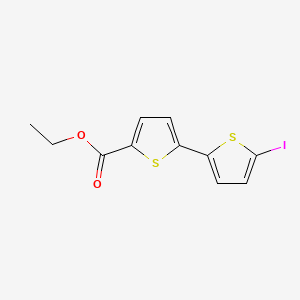
(2,2'-Bithiophene)-5-carboxylic acid, 5'-iodo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected at the 2-position, with a carboxylic acid group at the 5-position of one ring and an iodine atom at the 5’-position of the other ring, esterified with an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester typically involves several steps:
Formation of 2,2’-Bithiophene: This can be achieved through a coupling reaction of thiophene derivatives.
Introduction of Carboxylic Acid Group: The carboxylation of 2,2’-bithiophene can be performed using carbon dioxide under high pressure and temperature.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated bithiophene derivatives.
Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of (2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: Lacks the carboxylic acid and iodine functionalities.
(2,2’-Bithiophene)-5-carboxylic acid: Lacks the iodine atom and ester group.
(2,2’-Bithiophene)-5-iodo-: Lacks the carboxylic acid and ester group.
Uniqueness
(2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester is unique due to the combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the carboxylic acid ester and the iodine atom allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
105125-03-9 |
|---|---|
Fórmula molecular |
C11H9IO2S2 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
ethyl 5-(5-iodothiophen-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO2S2/c1-2-14-11(13)9-4-3-7(15-9)8-5-6-10(12)16-8/h3-6H,2H2,1H3 |
Clave InChI |
PXKPJSWTWANTNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(S1)C2=CC=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



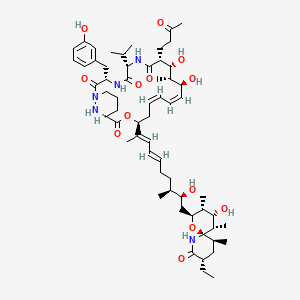
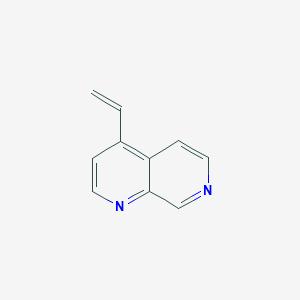
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
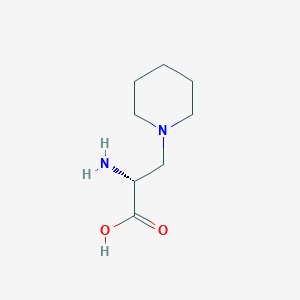
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
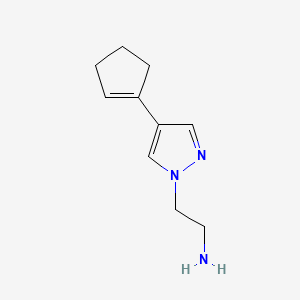
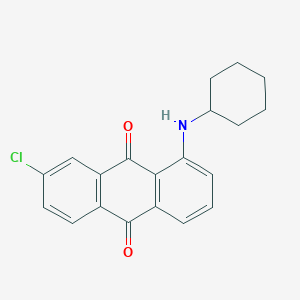
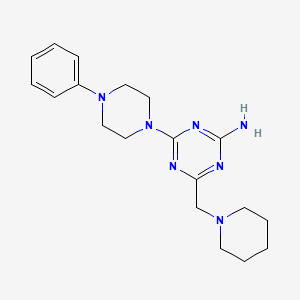
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
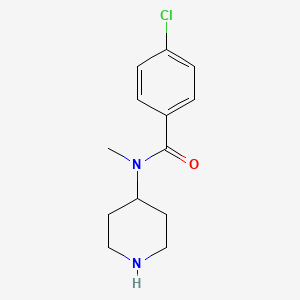
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
